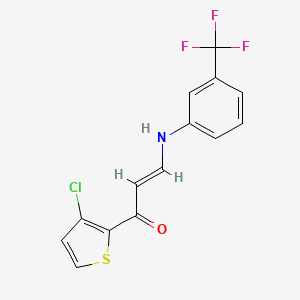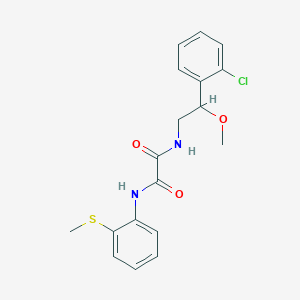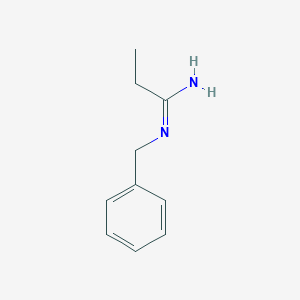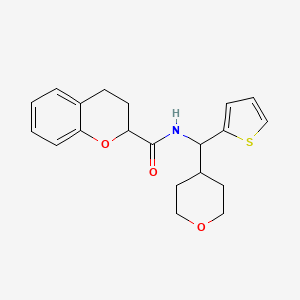
(R)-5,6,7,8-tetrahydroquinolin-8-ol
Übersicht
Beschreibung
(R)-5,6,7,8-tetrahydroquinolin-8-ol, also known as THQ, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. THQ is a chiral molecule, meaning that it has two mirror-image forms, (R) and (S), which have different properties and activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
Enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol has been utilized in the synthesis of various enantiomerically pure compounds. For example, Uenishi and Hamada (2002) demonstrated the preparation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline through lipase-catalyzed kinetic acetylation, leading to substituted products with inversion of configuration and in pure form (Uenishi & Hamada, 2002).
Antiproliferative Activity
This compound derivatives have been explored for their antiproliferative activities in various cancer cells. Facchetti et al. (2020) synthesized a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested them on non-cancer human dermal microvascular endothelial cells and various cancer cells. The most active compound, (R)-5a, showed significant effects on cell cycle phases and induced mitochondrial membrane depolarization and cellular ROS production in ovarian carcinoma cells (Facchetti et al., 2020).
Synthesis of Trifluoromethyl-Containing Compounds
Johnson et al. (2013) described the synthesis of 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with trifluoromethyl groups. These compounds are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and metabolically-stable CF3 group (Johnson et al., 2013).
Enzymatically Mediated Dynamic Kinetic Resolution
Crawford et al. (2007) observed a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B. This resulted in a >60% yield of (R)-acetamide (Crawford et al., 2007).
Preparation of Amino-Substituted Compounds
Skupinska et al. (2002) detailed a method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines via catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis. This method also allows for the regioselective reduction of quinoline substrates with various substituents (Skupinska et al., 2002).
Bicyclic Compounds Containing a Pyridine Ring
Johnson (1975) discussed the preparation and properties of bicyclic compounds containing a pyridine ring, including methods for synthesizing 5,6,7,8-tetrahydroquinoline and higher homologues. Chiral 5,6,7,8-tetrahydroquinolines are synthesized from (+)-(R)-pulegone (Johnson, 1975).
Eigenschaften
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631775.png)



![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)